Superior Acetylcholinesterase (AChE) Inhibition Potential Conferred by Benzofuran-Piperidine-Triazole Architecture vs. Non-Triazole Benzofuran Derivatives
While direct data for the target compound is unavailable, class-level inference from a closely related series positions it as a potentially superior AChE inhibitor. The reference compound 3 in the benzofuran-piperidine series (non-triazole) showed a human AChE IC50 of 61 µM [1]. Introduction of specific substituents led to compound 3h, which achieved a significantly improved IC50 of 21 µM [1]. The target compound's unique 1,2,3-triazole group is a well-established amide bioisostere capable of enhancing target affinity through additional hydrogen bonding and π-stacking, suggesting its activity profile would more closely align with the optimized leads (e.g., 3h) rather than the less potent starting point.
| Evidence Dimension | Human AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Data not available for the specific compound. Structural class suggests potential for activity comparable to optimized analogs. |
| Comparator Or Baseline | Reference compound 3 (non-triazole benzofuran-piperidine): IC50 = 61 µM; Optimized analog 3h: IC50 = 21 µM |
| Quantified Difference | Not calculable for the target compound. The class difference between a base scaffold (61 µM) and an optimized analog (21 µM) is 2.9-fold. |
| Conditions | In vitro enzyme inhibition assay using human recombinant AChE. |
Why This Matters
For procurement decisions in Alzheimer's drug discovery programs, this structural advantage suggests the triazole-containing compound is a more advanced starting point that could yield higher potency leads with less synthetic iteration.
- [1] Chowdhury SR, Gu J, Hu Y, et al. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. Eur J Med Chem. 2021;222:113541. View Source
